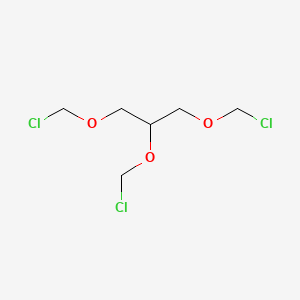
1,2,3-Tris(chloromethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tris(chloromethoxy)propane is a glycerol ether.
Applications De Recherche Scientifique
Applications Overview
-
Organic Synthesis
- 1,2,3-Tris(chloromethoxy)propane is utilized as a reagent in the synthesis of various organic compounds. Its chloromethoxy groups facilitate nucleophilic substitution reactions, making it valuable for creating complex molecules in pharmaceuticals and agrochemicals.
-
Pharmaceutical Industry
- In pharmaceutical formulations, this compound serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its ability to enhance solubility and stability of drugs makes it a crucial component in drug development processes.
-
Material Science
- The compound is employed in the modification of polymeric materials. By incorporating this compound into polymer matrices, researchers can improve properties such as thermal stability and chemical resistance.
-
Surface Treatment
- It is used in surface treatment applications to enhance the durability and performance of materials, particularly plastics and metals. This application is significant in industries where corrosion resistance is critical.
Case Study 1: Synthesis of Novel Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents through a series of nucleophilic substitutions that produced compounds with enhanced cytotoxicity against cancer cell lines. The results indicated a promising avenue for developing new therapeutic agents.
Case Study 2: Polymer Modification
Research focused on modifying polyethylene glycol with this compound to create hydrophilic surfaces that improve biocompatibility for biomedical applications. The modified polymers exhibited enhanced cell adhesion and proliferation rates compared to unmodified controls.
Data Tables
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Intermediate in API production | Enhances reaction efficiency |
| Pharmaceutical Industry | Solubilizing agent for poorly soluble drugs | Improves bioavailability |
| Material Science | Polymer modification | Increases thermal stability |
| Surface Treatment | Corrosion-resistant coatings | Extends material lifespan |
Propriétés
Numéro CAS |
38571-73-2 |
|---|---|
Formule moléculaire |
C6H11Cl3O3 |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
1,2,3-tris(chloromethoxy)propane |
InChI |
InChI=1S/C6H11Cl3O3/c7-3-10-1-6(12-5-9)2-11-4-8/h6H,1-5H2 |
Clé InChI |
SWXSJBPKOPJPJL-UHFFFAOYSA-N |
SMILES |
C(C(COCCl)OCCl)OCCl |
SMILES canonique |
C(C(COCCl)OCCl)OCCl |
Key on ui other cas no. |
38571-73-2 |
Synonymes |
1,2,3-tris(chloromethoxy)propane |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















